2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine CAS 1251914-00-7 properties
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine CAS 1251914-00-7 properties
An In-Depth Technical Guide to 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine (CAS 1251914-00-7)
Introduction
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is a highly functionalized aromatic compound that stands at the intersection of pyridine chemistry and organofluorine chemistry. The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and bioactive molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions.[1][2][3] The introduction of a trifluorophenyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which are highly desirable in drug design.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core properties, synthesis, characterization, and potential applications of this specific molecule, grounding the discussion in established chemical principles and field-proven insights.
Core Physicochemical Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific compound is not widely published, its characteristics can be reliably inferred from its structure and comparison with well-documented analogs.
| Property | Value | Source |
| CAS Number | 1251914-00-7 | [5] |
| Molecular Formula | C₁₂H₈F₃NO | [5] |
| Molecular Weight | 239.20 g/mol | [5] |
| InChI Key | RZVW LHDBIJYBBX-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=NC(=CC=C1)C2=C(F)C=C(F)C=C2F | N/A |
| Purity (Typical) | ≥95% | [5] |
Solubility and Physical State: Based on its aromatic and fluorinated nature, 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The presence of the methoxy group and the pyridine nitrogen may slightly increase its polarity compared to a simple biphenyl system.
Synthesis and Mechanistic Insights
The construction of the biaryl linkage between the pyridine and trifluorophenyl rings is the key challenge in synthesizing this molecule. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, represents the most logical and industrially scalable approach. This method is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves disconnecting the C-C bond between the two aromatic rings, leading to two commercially available or readily synthesizable precursors: a halogenated 2-methoxypyridine and a (2,4,6-trifluorophenyl)boronic acid.
Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.
Hypothetical Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol describes a self-validating system for the synthesis, where progress can be monitored, and the product can be purified using standard laboratory techniques.
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Reactor Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-bromo-6-methoxypyridine (1.0 eq), (2,4,6-trifluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The slight excess of boronic acid ensures the complete consumption of the limiting halide precursor.
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Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
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Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous solvent system facilitates the dissolution of the inorganic base.
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Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (2-bromo-6-methoxypyridine) is consumed.
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Workup and Extraction: Cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers.
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Causality: The aqueous workup removes the inorganic base and salts. Multiple extractions ensure efficient recovery of the organic-soluble product.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
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Causality: The brine wash removes residual water. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
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Spectroscopic Characterization Profile
Structural elucidation of the final compound relies on a combination of spectroscopic techniques.[6] While specific spectra for this compound are not publicly available, its features can be accurately predicted.
| Technique | Predicted Key Features |
| ¹H NMR | δ ~ 3.9-4.1 ppm (s, 3H, -OCH₃)δ ~ 6.8-7.8 ppm (m, 3H, pyridine ring)δ ~ 6.8-7.2 ppm (t, 2H, phenyl ring) |
| ¹³C NMR | δ ~ 54 ppm (-OCH₃)δ ~ 100-165 ppm (aromatic carbons)C-F couplings expected |
| ¹⁹F NMR | Two signals expected due to symmetry:~ -100 to -110 ppm (ortho-F)~ -115 to -125 ppm (para-F) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z = 240.06 |
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¹H NMR: The methoxy group should appear as a sharp singlet. The three protons on the pyridine ring will exhibit doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine. The two equivalent protons on the trifluorophenyl ring will appear as a triplet due to coupling with the two ortho-fluorine atoms.
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¹³C NMR: The spectrum will show 12 distinct carbon signals. The carbon of the methoxy group will be upfield, while the aromatic carbons will be in the typical downfield region. Carbons directly attached to fluorine will show characteristic large C-F coupling constants.
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¹⁹F NMR: Due to the symmetry of the 2,4,6-trifluorophenyl group, two signals are expected: one for the two ortho-fluorines and one for the single para-fluorine, with characteristic triplet-triplet coupling patterns.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[6]
Applications in Research and Development
The true value of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine lies in its potential as a sophisticated building block for creating more complex molecules with tailored biological activities.
Role as a Bioisosteric Scaffold
In medicinal chemistry, the "phenyl-pyridyl switch" is a common strategy to optimize drug candidates.[7] Replacing a phenyl ring with a pyridine ring introduces a hydrogen bond acceptor (the nitrogen atom) and alters the molecule's dipole moment and solubility, which can profoundly impact target binding and pharmacokinetic properties.[7] This compound provides a trifluorinated phenyl moiety attached to a methoxypyridine, offering a unique combination of features for library synthesis and lead optimization.
Caption: Role as a core scaffold in a typical drug discovery workflow.
Potential Therapeutic and Agrochemical Areas
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Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyridine core. The specific substitution pattern of this molecule could be exploited to target the ATP-binding site of various kinases implicated in cancer.[8]
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Agrochemicals: Trifluoromethylpyridine derivatives are key components in modern herbicides and fungicides.[4] This compound could serve as an intermediate for novel active ingredients with improved efficacy and safety profiles.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, a robust safety protocol can be established based on the known hazards of its structural components, such as fluorinated aromatics and methoxypyridines.[9][10][11]
Disclaimer: This information is based on related compounds. Always consult the substance-specific SDS from the supplier before handling.
| Hazard Class | Statement | GHS Code |
| Acute Toxicity | Toxic if swallowed | H301[9][11] |
| Eye Damage/Irritation | Causes serious eye irritation | H319[9] |
Personal Protective Equipment (PPE) and Handling
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
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Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid all personal contact.[11]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved particulate respirator.
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
Spill Management and Disposal
-
Spill Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[9]
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of the waste material through a licensed chemical disposal company. Do not allow the material to enter drains or waterways.[9][10]
Conclusion
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is a specialized chemical building block with significant potential for advanced applications in pharmaceutical and agrochemical research. Its unique combination of a methoxypyridine core and a trifluorophenyl substituent provides a powerful tool for scientists aiming to modulate biological activity and optimize molecular properties. While detailed experimental data remains sparse in public literature, its synthesis is achievable through standard cross-coupling methodologies, and its characterization can be predicted with high confidence. Adherence to strict safety protocols based on analogous structures is essential for its handling and application in the laboratory.
References
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SAFETY DATA SHEET. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
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2-Methoxy-5-(trifluoromethyl)pyridine Properties - EPA. [Link]
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An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. [Link]
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Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine - ResearchGate. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs (researchgate.net). [Link]
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Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. [Link]
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